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molecular formula C7H6ClN3 B8672346 6-Amino-4-chloro-2-methylnicotinonitrile

6-Amino-4-chloro-2-methylnicotinonitrile

Cat. No. B8672346
M. Wt: 167.59 g/mol
InChI Key: HXCYCNRRUSUSKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09290485B2

Procedure details

A suspension of sodium 6-amino-3-cyano-2-methylpyridin-4-olate (690 mg, 4.03 mmol, prepared in analogy to WO2001062233A2 and isolated as sodium salt) in PCl3 (3.50 ml, 40.3 mmol) and POCl3 (0.94 ml, 10.1 mmol) was heated to reflux for 12 h. After cooling to room temperature, the reaction mixture was carefully given onto 2N NaOH (200 ml) and 50 g ice. The mixture was extracted with DCM (7×50 ml), and the combined organic extracts were dried over Na2SO4, filtered and concentrated. The crude product was used without additional purification. LCMS RtM=1.45 min, [M+H]+=168.1.
Name
sodium 6-amino-3-cyano-2-methylpyridin-4-olate
Quantity
690 mg
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.94 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([CH3:8])[C:5]([C:9]#[N:10])=[C:4]([O-])[CH:3]=1.[Na+].P(Cl)(Cl)[Cl:14].O=P(Cl)(Cl)Cl>[OH-].[Na+]>[NH2:1][C:2]1[CH:3]=[C:4]([Cl:14])[C:5]([C:9]#[N:10])=[C:6]([CH3:8])[N:7]=1 |f:0.1,4.5|

Inputs

Step One
Name
sodium 6-amino-3-cyano-2-methylpyridin-4-olate
Quantity
690 mg
Type
reactant
Smiles
NC1=CC(=C(C(=N1)C)C#N)[O-].[Na+]
Name
Quantity
3.5 mL
Type
reactant
Smiles
P(Cl)(Cl)Cl
Name
Quantity
0.94 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
ice
Quantity
50 g
Type
reactant
Smiles
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 h
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with DCM (7×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was used without additional purification
CUSTOM
Type
CUSTOM
Details
LCMS RtM=1.45 min, [M+H]+=168.1
Duration
1.45 min

Outcomes

Product
Name
Type
Smiles
NC1=NC(=C(C#N)C(=C1)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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